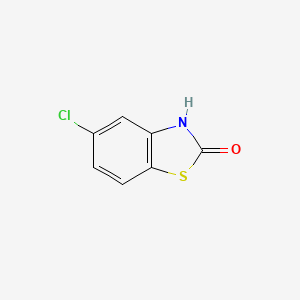

5-Chloro-2-benzothiazolinone

Descripción general

Descripción

La clorobenzotiazolinona es un compuesto orgánico con la fórmula molecular C₇H₄ClNOS y una masa molar de 185.63 g/mol . Aparece como un sólido cristalino blanco y se conoce por su baja solubilidad en agua pero alta solubilidad en solventes orgánicos comunes . Este compuesto es estable al aire y a la fotometría, lo que lo convierte en un intermedio valioso en la síntesis orgánica . A menudo se utiliza para preparar otros fungicidas que contienen nitrógeno, antibióticos, colorantes fluorescentes, materiales poliméricos y medicamentos .

Métodos De Preparación

La clorobenzotiazolinona se puede sintetizar mediante la reacción de benzotiazolinadiona con clorobenceno . Los pasos sintéticos específicos incluyen:

Reacción de benzotiazolinadiona con clorobenceno: Esto implica calentar los reactivos bajo condiciones controladas para facilitar la formación de clorobenzotiazolinona.

Cristalización y purificación: El producto se purifica luego mediante cristalización para obtener el compuesto deseado en su forma pura.

Los métodos de producción industrial a menudo implican pasos similares pero a mayor escala, con procesos de purificación adicionales para garantizar que el compuesto cumpla con los estándares requeridos para sus aplicaciones previstas.

Análisis De Reacciones Químicas

La clorobenzotiazolinona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: El compuesto se puede reducir usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, temperaturas controladas y catalizadores específicos para mejorar las velocidades de reacción. Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that CBT exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. A study highlighted the synthesis of CBT derivatives that displayed enhanced antibacterial activity against resistant strains, indicating its potential in combating antibiotic resistance .

Antidiabetic Properties

CBT derivatives have been investigated for their α-glucosidase inhibitory activity, which is crucial for managing diabetes. In vitro studies revealed that certain CBT-based compounds exhibited IC values significantly lower than standard drugs like acarbose, suggesting their effectiveness in controlling blood sugar levels . The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups, such as chlorine, enhances this inhibitory effect .

Neuropharmacological Applications

Recent research has explored CBT's role in targeting dopamine receptors, particularly the D4 receptor, which is implicated in neuropsychiatric disorders such as ADHD and substance use disorders. Compounds derived from CBT have shown promising binding affinities to D4 receptors, indicating potential therapeutic applications in treating these conditions .

Biocide and Preservative Use

CBT is utilized as a biocide in various industrial applications due to its effectiveness against fungi and bacteria. It is commonly incorporated into paints, coatings, and adhesives to prevent microbial growth . Its low toxicity profile compared to other biocides makes it an attractive option for use in consumer products.

Hazard Assessment

The environmental impact of CBT has been assessed through various studies focusing on its toxicity and biodegradability. The compound has been classified as harmful if swallowed or in contact with skin; however, its environmental persistence is relatively low compared to other chlorinated compounds . This characteristic supports its use in environmentally friendly formulations.

Synthesis and Derivative Development

The synthesis of CBT derivatives often involves modifications to enhance biological activity or reduce toxicity. For instance:

- Schiff Base Derivatives : Recent studies have focused on synthesizing Schiff base derivatives of CBT through green chemistry approaches, yielding compounds with improved pharmacokinetic profiles and biological activities .

- Molecular Docking Studies : Computational studies have been employed to predict how various modifications to the CBT structure influence binding affinities with biological targets . These insights guide the design of new derivatives with enhanced therapeutic potentials.

Case Studies

Mecanismo De Acción

El mecanismo por el cual la clorobenzotiazolinona ejerce sus efectos implica su interacción con objetivos y vías moleculares específicas. El compuesto puede inhibir la actividad de ciertas enzimas o interferir con la síntesis de biomoléculas esenciales, lo que lleva a sus efectos antimicrobianos o anticancerígenos . Los objetivos y vías moleculares exactos dependen de la aplicación específica y los derivados utilizados.

Comparación Con Compuestos Similares

La clorobenzotiazolinona forma parte de la familia de las benzotiazoles, que incluye compuestos como benzotiazol, 2-aminobenzotiazol y 2-mercaptobenzotiazol . En comparación con estos compuestos, la clorobenzotiazolinona es única debido a la presencia de un átomo de cloro, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede mejorar la estabilidad del compuesto y hacerlo más efectivo en ciertas aplicaciones .

Compuestos similares

- Benzotiazol

- 2-Aminobenzotiazol

- 2-Mercaptobenzotiazol

- 5-Cloro-2-benzotiazolinona

La clorobenzotiazolinona se destaca por sus propiedades y aplicaciones específicas, lo que la convierte en un compuesto valioso en diversos campos de la investigación y la industria.

Actividad Biológica

5-Chloro-2-benzothiazolinone (CBT) is an organic compound that has garnered attention for its diverse biological activities. With the molecular formula and a molar mass of 185.63 g/mol, it belongs to the class of benzothiazole derivatives, which are known for their pharmacological potential. This article explores the biological activity of CBT, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Overview of Biological Activities

Benzothiazole derivatives, including CBT, exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following table summarizes the key biological activities associated with CBT:

The biological activity of CBT can be attributed to its structural features, which allow it to participate in various biochemical pathways. The presence of the chlorine atom enhances its stability and reactivity, making it effective in diverse applications.

- Antimicrobial Action : CBT has shown promising results in inhibiting bacterial growth, particularly against strains such as E. coli and Staphylococcus aureus. Studies have demonstrated that CBT can disrupt bacterial cell wall synthesis, leading to cell lysis and death .

- Anticancer Properties : Research indicates that CBT can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, in studies involving human epidermoid carcinoma (A431) and lung cancer (A549) cell lines, CBT significantly reduced cell viability and migration while promoting apoptotic processes .

- Anti-inflammatory Effects : CBT has been found to lower the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cells. This suggests its potential role in managing inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of CBT in various biological contexts:

- Antimicrobial Study : A study evaluated the antimicrobial activity of CBT against multiple bacterial strains using the microdilution method. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

- Cancer Cell Line Evaluation : In a study assessing the anticancer effects of CBT derivatives, researchers utilized MTT assays to measure cell viability across different concentrations. Results showed that certain derivatives had IC50 values significantly lower than those of conventional chemotherapeutics .

- Inflammation Model : In vivo models demonstrated that treatment with CBT reduced inflammation markers in animal models of arthritis, supporting its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

5-chloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVHYVKPKWACML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345337 | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-44-6 | |

| Record name | 5-Chloro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be obtained from the single-crystal X-ray analysis of a derivative of 5-Chloro-2-benzothiazolinone?

A1: Single-crystal X-ray analysis of Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a derivative formed from the reaction of this compound with methyl acrylate, reveals key structural features []. The analysis shows that the benzothiazole unit in this derivative shares similarities with other related compounds like bis(1,3-benzothiazol-2-yl)disulfide and 2-methylthio-1,3-benzothiazole. Furthermore, the study highlights a specific bond length characteristic: the S1–C7 bond is longer [1.776(3)Å] than the S1–C6 bond [1.742(3)Å]. This difference is attributed to steric interactions within the molecule [].

Q2: Can this compound be used as a starting material to synthesize various classes of organic compounds?

A2: Yes, this compound serves as a versatile building block for synthesizing a range of organic compounds []. For instance, it can react with different reagents to yield carbamates, thiolcarbamates, dithiocarbamates, and thionocarbamates. This reactivity highlights its potential in developing novel compounds with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.